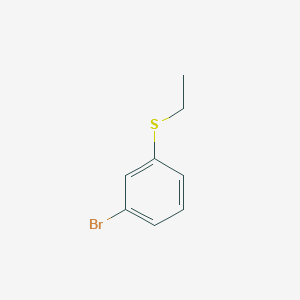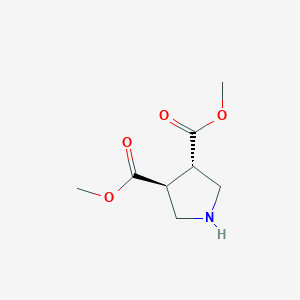
1-Bromo-3-(ethylsulfanyl)benzene
Vue d'ensemble
Description
1-Bromo-3-(ethylsulfanyl)benzene is a chemical compound with the molecular formula C8H9BrS . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry.
Synthesis Analysis
The synthesis of compounds like 1-Bromo-3-(ethylsulfanyl)benzene often involves electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(ethylsulfanyl)benzene consists of a benzene ring with a bromine atom and an ethylsulfanyl group attached to it . The presence of these substituents can significantly influence the chemical properties and reactivity of the molecule.Chemical Reactions Analysis
Benzene derivatives like 1-Bromo-3-(ethylsulfanyl)benzene can undergo a variety of chemical reactions, including electrophilic aromatic substitution . The presence of electron-withdrawing or electron-donating groups on the benzene ring can significantly influence the rate and outcome of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-3-(ethylsulfanyl)benzene are influenced by its molecular structure and the presence of the bromine and ethylsulfanyl substituents .Applications De Recherche Scientifique
-
Electrophilic Aromatic Substitution of Substituted Benzenes : This is a common reaction in organic chemistry where a hydrogen atom on an aromatic ring is replaced by an electrophile. The reaction is used to introduce different functional groups onto the benzene ring. For example, a bromine atom can be introduced by bromination with Br2/FeBr3. The reaction conditions must be adjusted to fit the reactivity of the reactant C6H5-Y .
-
Synthesis of Polysubstituted Benzenes : This involves the synthesis of benzene rings with multiple substituents. The introduction of a new substituent is strongly affected by the directing effects of other substituents. Therefore, the order in which reactions are carried out is often critical to the success of the overall scheme .
-
Synthesis of Biaryl Methyl Sulfones and Other Compounds : Similar compounds like “4-Bromophenyl methyl sulfone” can be used to synthesize biaryl methyl sulfones and other compounds .
-
Electrophilic Aromatic Substitution Reactions - Bromination : This is a common reaction in organic chemistry where a hydrogen atom on an aromatic ring is replaced by an electrophile. The reaction is used to introduce different functional groups onto the benzene ring. For example, a bromine atom can be introduced by bromination with Br2/FeBr3 . The reaction conditions must be adjusted to fit the reactivity of the reactant C6H5-Y .
-
Electrophilic Aromatic Substitution of Substituted Benzenes : This involves the synthesis of benzene rings with multiple substituents. The introduction of a new substituent is strongly affected by the directing effects of other substituents. Therefore, the order in which reactions are carried out is often critical to the success of the overall scheme .
-
Synthesis of Biaryl Methyl Sulfones and Other Compounds : Similar compounds like “4-Bromophenyl methyl sulfone” can be used to synthesize biaryl methyl sulfones and other compounds .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-3-ethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKHQTGFDPTFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517642 | |
| Record name | 1-Bromo-3-(ethylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(ethylsulfanyl)benzene | |
CAS RN |
18184-69-5 | |
| Record name | 1-Bromo-3-(ethylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-(ethylthio)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-bis[(dimethylamino)methylene]thiourea](/img/structure/B169161.png)




![methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B169173.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)



![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)
